(R)-2,4,5-Trifluorophenylalanine

Description

BenchChem offers high-quality (R)-2,4,5-Trifluorophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,4,5-Trifluorophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

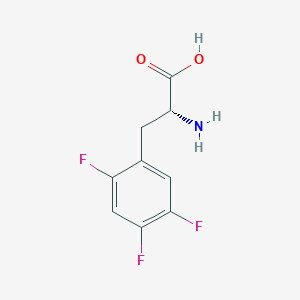

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFYJHCOWRRLR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426871 | |

| Record name | (R)-2,4,5-Trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217601-63-2 | |

| Record name | (R)-2,4,5-Trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry

An In-Depth Technical Guide to (R)-2,4,5-Trifluorophenylalanine: Properties, Synthesis, and Applications in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties.[1][2] The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] Within the class of fluorinated compounds, non-canonical amino acids have garnered significant attention as building blocks for peptide and small molecule therapeutics.[3][4]

(R)-2,4,5-Trifluorophenylalanine, a chiral fluorinated analog of phenylalanine, exemplifies the strategic utility of this approach. It is not merely a scientific curiosity but a critical starting material in the synthesis of several blockbuster drugs.[3][4] Its trifluorinated phenyl ring imparts unique electronic and conformational properties that are exploited to enhance the efficacy and pharmacokinetic profiles of active pharmaceutical ingredients. This guide provides a comprehensive technical overview of (R)-2,4,5-Trifluorophenylalanine for researchers, scientists, and drug development professionals, covering its core chemical properties, synthesis, and pivotal applications.

Physicochemical and Spectroscopic Profile

The defining feature of (R)-2,4,5-Trifluorophenylalanine is the vicinal trifluoro-substitution on the aromatic ring. This arrangement creates a strong dipole moment and significantly alters the electronic nature of the ring, influencing its interactions, such as π-stacking and cation-π interactions, which are critical for molecular recognition at receptor binding sites.[3][5] The increased hydrophobicity of the fluorinated ring can also enhance membrane permeability and protein binding.[3][]

Core Chemical Properties

A summary of the key physicochemical properties is presented below. These values are essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | [][7] |

| Synonyms | Boc-D-2,4,5-trifluorophe, H-D-Phe(2,4,5-F3)-OH | [8] |

| CAS Number | 486460-09-7 (for Boc-protected form) | [8] |

| Molecular Formula | C₉H₈F₃NO₂ | [5][][7][9] |

| Molecular Weight | 219.16 g/mol | [5][][7][9] |

| Appearance | White to off-white powder/solid | [5][] |

| Melting Point | 230-235 °C | [5][] |

| Boiling Point | 304.1 °C at 760 mmHg (Predicted) | [][10] |

| Density | 1.46 g/cm³ (Predicted) | [][10] |

| Optical Rotation | [α]²⁵/D = -1.2 ±0.5 (c=1.96 in water for L-isomer) | [5] |

| Storage | 2-8 °C, protected from light | [][8] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of (R)-2,4,5-Trifluorophenylalanine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation. ¹⁹F NMR is particularly powerful, as the chemical shifts of the fluorine atoms are highly sensitive to the local electronic environment, providing a clean window for analyzing molecular interactions and conformation without the background noise seen in ¹H NMR.[11][12][13] The coupling patterns between ¹H and ¹⁹F, as well as between adjacent ¹⁹F nuclei, provide definitive structural confirmation of the substitution pattern.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the amine (N-H stretch, ~3000-3300 cm⁻¹), carboxylic acid (broad O-H stretch, ~2500-3300 cm⁻¹; C=O stretch, ~1700-1725 cm⁻¹), and the C-F bonds of the aromatic ring (strong absorptions, ~1100-1300 cm⁻¹).[14]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The monoisotopic mass is 219.0507 Da.[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Synthesis of (R)-2,4,5-Trifluorophenylalanine

The enantioselective synthesis of (R)-2,4,5-Trifluorophenylalanine is a key challenge, addressed by several chemo-enzymatic and asymmetric synthetic strategies. Biocatalytic retrosynthesis approaches are particularly attractive as they offer high enantioselectivity under mild conditions, reducing the environmental impact.[15][16]

One prominent strategy involves the asymmetric hydrogenation of an enamine precursor, often derived from 2,4,5-trifluorobenzaldehyde.[4]

Workflow: Chemo-Enzymatic Synthesis

This workflow illustrates a common approach to producing the desired (R)-enantiomer with high purity.

Caption: Chemo-enzymatic synthesis workflow.

Pivotal Applications in Drug Discovery

The primary application of (R)-2,4,5-Trifluorophenylalanine is as a chiral building block for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes.[3][4]

Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, drugs derived from (R)-2,4,5-Trifluorophenylalanine prolong the action of incretins, leading to increased insulin release and reduced glucagon levels in a glucose-dependent manner.[3]

Notable DPP-4 inhibitors synthesized from this amino acid include:

-

Sitagliptin : The first-in-class DPP-4 inhibitor, where the trifluorophenylalanine moiety is crucial for its potent and selective inhibition of the enzyme.[3]

-

Evogliptin : A potent and selective DPP-4 inhibitor approved for use in South Korea.[4]

-

Retagliptin : An analog of sitagliptin that has been investigated for its improved activity.[3][4]

The trifluorinated phenyl ring of the amino acid fits into a hydrophobic pocket of the DPP-4 enzyme, and its specific electronic properties contribute to the high-affinity binding required for effective inhibition.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the mechanism by which DPP-4 inhibitors modulate glucose homeostasis.

Caption: DPP-4 inhibition enhances incretin effects.

Experimental Protocol: Incorporation into a Peptide via SPPS

Incorporating (R)-2,4,5-Trifluorophenylalanine into a peptide sequence is a common application in drug discovery to study structure-activity relationships (SAR) or to enhance metabolic stability.[4][17][18] The following is a standard protocol for its incorporation using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Objective: To incorporate Fmoc-(R)-2,4,5-Trifluorophenylalanine-OH into a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-(R)-2,4,5-Trifluorophenylalanine-OH

-

Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

SPPS reaction vessel

-

Shaker or rocker

Step-by-Step Methodology

1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) into the SPPS reaction vessel. b. Add DMF (approx. 10 mL/g resin) to swell the resin. c. Gently agitate on a shaker for 30-60 minutes at room temperature. d. Drain the DMF.

2. Fmoc-Deprotection (if starting with Fmoc-protected resin): a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. Drain. c. Add a fresh solution of 20% piperidine in DMF. d. Agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times). Causality: This two-step deprotection ensures complete removal of the Fmoc group while minimizing side reactions. The extensive washes are critical to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

3. Amino Acid Coupling: a. In a separate vial, prepare the coupling solution. For a 0.05 mmol scale reaction, dissolve: i. Fmoc-(R)-2,4,5-Trifluorophenylalanine-OH (4 equivalents, 0.2 mmol, ~98 mg) ii. HBTU (3.9 equivalents, 0.195 mmol, ~74 mg) iii. DIPEA (8 equivalents, 0.4 mmol, ~70 µL) in minimal DMF (approx. 2 mL). b. Allow the solution to pre-activate for 2-5 minutes. The solution may change color. Causality: Pre-activation converts the carboxylic acid of the Fmoc-amino acid into a more reactive ester, facilitating efficient amide bond formation with the free amine on the resin. HBTU is a common and effective coupling agent.[19][20] c. Add the activated amino acid solution to the deprotected resin in the reaction vessel. d. Agitate the mixture for 1-2 hours at room temperature.

4. Post-Coupling Wash: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents and byproducts.

5. Monitoring and Repetition: a. Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. A positive result (blue/purple beads) indicates incomplete coupling, and Step 3 should be repeated (double coupling). b. Once coupling is complete, the process can be repeated from Step 2 for the next amino acid in the sequence.

6. Final Cleavage and Deprotection: a. After the full peptide is synthesized, the N-terminal Fmoc group is removed (Step 2). b. The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane). c. The crude peptide is then precipitated in cold diethyl ether and purified by HPLC.

Conclusion

(R)-2,4,5-Trifluorophenylalanine is a powerful and versatile building block in modern drug development. Its unique trifluorinated aromatic system provides a means to fine-tune the properties of peptides and small molecules, leading to enhanced biological activity and improved pharmacokinetic profiles.[5] A thorough understanding of its chemical properties, synthesis, and handling, as detailed in this guide, is essential for researchers aiming to leverage the strategic incorporation of fluorine to design the next generation of therapeutics, particularly in the realm of metabolic diseases.

References

-

Al-Hadedi, A. A. M., & Murphy, C. D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

Parmeggiani, F., et al. (2017). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. [Link]

-

Al-Hadedi, A. A. M., & Murphy, C. D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. [Link]

-

Parmeggiani, F., et al. (2017). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. ResearchGate. [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances. Retrieved January 21, 2026, from [Link]

-

PDF Host. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. [Link]

-

PubMed. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs. [Link]

-

PubChem. (n.d.). p-Fluorophenylalanine. Retrieved January 21, 2026, from [Link]

-

Freie Universität Berlin Refubium. (2023). Cryogenic infrared spectroscopy reveals remarkably short NH+···F hydrogen bonds in fluorinated phenylalanines. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Comparison of experimental IR spectra of the protonated.... Retrieved January 21, 2026, from [Link]

-

PubMed. (2007). The role of fluorine in medicinal chemistry. [Link]

-

ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved January 21, 2026, from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

-

University of Manchester Research Explorer. (n.d.). Preparation of a Trp-BODIPY fluorogenic amino acid to label peptides. [Link]

-

Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved January 21, 2026, from [Link]

-

PubMed. (1982). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. chemimpex.com [chemimpex.com]

- 7. 2,4,5-Trifluoro-L-phenylalanine | C9H8F3NO2 | CID 2762263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. L-2,4,5-Trifluorophenylalanine | CymitQuimica [cymitquimica.com]

- 10. 2,4,5-TRIFLUORO-DL-PHENYLALANINE CAS#: 1260002-73-0 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 15. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 19. chem.uci.edu [chem.uci.edu]

- 20. research.manchester.ac.uk [research.manchester.ac.uk]

(R)-2,4,5-Trifluorophenylalanine Structure Elucidation: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for optimizing drug-like properties. Fluorine's unique electronic characteristics, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the repertoire of fluorinated building blocks, non-canonical amino acids have garnered substantial attention. (R)-2,4,5-Trifluorophenylalanine, a chiral fluorinated analog of phenylalanine, stands out as a critical component in the synthesis of several modern therapeutics. Its incorporation into drug candidates can lead to enhanced potency and improved pharmacokinetic profiles. Notably, it is a key structural motif in the dipeptidyl peptidase-4 (DPP-4) inhibitor class of antidiabetic drugs, including Sitagliptin and Retagliptin, which are pivotal in the management of type 2 diabetes.[1]

This in-depth technical guide provides a comprehensive overview of the structure elucidation of (R)-2,4,5-Trifluorophenylalanine. As a Senior Application Scientist, the following sections are designed to not only present the analytical methodologies but also to provide the underlying scientific rationale, ensuring a robust and validated approach to the characterization of this important pharmaceutical intermediate.

Molecular Structure and Physicochemical Properties

A foundational understanding of the target molecule is the first step in its comprehensive analysis.

Molecular Structure:

Caption: 2D structure of (R)-2,4,5-Trifluorophenylalanine.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

| Molecular Formula | C₉H₈F₃NO₂ | [2] |

| Molecular Weight | 219.16 g/mol | [2] |

| Monoisotopic Mass | 219.05071298 Da | [2] |

| Appearance | White to off-white powder | |

| Melting Point | 230-235 °C |

Synthesis of (R)-2,4,5-Trifluorophenylalanine: A Chemocatalytic Approach

The enantioselective synthesis of (R)-2,4,5-Trifluorophenylalanine is a critical step in its utilization for pharmaceutical applications. While various methods, including biocatalytic routes, have been explored, a prevalent and scalable approach involves the asymmetric hydrogenation of a prochiral precursor.[3]

A common strategy is the asymmetric hydrogenation of (Z)-2-acetamido-3-(2,4,5-trifluorophenyl)acrylic acid. This method leverages chiral rhodium or ruthenium-based catalysts, often with chiral phosphine ligands such as DuPhos or BINAP, to achieve high enantioselectivity.

Illustrative Synthetic Workflow:

Caption: A generalized synthetic workflow for (R)-2,4,5-Trifluorophenylalanine.

Experimental Protocol: Asymmetric Hydrogenation (Illustrative)

The following is an illustrative protocol based on established methodologies for the asymmetric hydrogenation of α,β-unsaturated amino acid precursors.[4]

-

Reactor Setup: A high-pressure reactor is charged with (Z)-2-acetamido-3-(2,4,5-trifluorophenyl)acrylic acid and a suitable solvent, such as methanol or trifluoroethanol.

-

Catalyst Preparation: In a separate vessel, the chiral catalyst is prepared by dissolving the rhodium or ruthenium precursor and the chiral phosphine ligand in the reaction solvent under an inert atmosphere.

-

Reaction Initiation: The catalyst solution is transferred to the reactor. The reactor is then sealed, purged with hydrogen gas, and pressurized to the desired hydrogen pressure (typically 1-50 bar).

-

Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) and monitored for the consumption of the starting material by a suitable analytical technique, such as HPLC.

-

Work-up and Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting N-acetyl-(R)-2,4,5-trifluorophenylalanine is then subjected to hydrolysis (acidic or basic) to remove the acetyl protecting group.

-

Purification: The final product, (R)-2,4,5-Trifluorophenylalanine, is purified by recrystallization or chromatography to yield a white to off-white solid.

Spectroscopic and Chromatographic Structure Elucidation

A multi-technique approach is essential for the unambiguous structure elucidation and confirmation of the stereochemistry of (R)-2,4,5-Trifluorophenylalanine.

Analytical Workflow for Structure Elucidation:

Caption: Overall analytical workflow for the structure elucidation of (R)-2,4,5-Trifluorophenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of (R)-2,4,5-Trifluorophenylalanine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the connectivity and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the amino acid backbone (α-proton and β-protons) and the aromatic protons. The aromatic region will be complex due to ¹H-¹H and ¹H-¹⁹F couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The signals for the carbons in the trifluorophenyl ring will exhibit characteristic splitting patterns due to ¹³C-¹⁹F coupling.

¹⁹F NMR Spectroscopy: Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. The spectrum of (R)-2,4,5-Trifluorophenylalanine is expected to show three distinct signals for the three fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (¹⁹F-¹⁹F and ¹⁹F-¹H) are highly informative for confirming the substitution pattern. A diagram illustrating the J-coupling values for 2,4,5-trifluorophenylalanine has been reported, which can aid in the assignment of the ¹⁹F resonances.[5]

Expected NMR Data (Illustrative):

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |

| ¹H | ~7.0-7.4 | m | Aromatic-H | |

| ~4.0 | m | α-H | ||

| ~3.1-3.3 | m | β-H | ||

| ¹³C | ~170-175 | s | C=O | |

| ~110-150 | m (with C-F couplings) | Aromatic-C | ||

| ~55 | s | α-C | ||

| ~35 | s | β-C | ||

| ¹⁹F | -120 to -150 | m | J(F,F), J(F,H) | Aromatic-F |

Note: Actual chemical shifts can vary depending on the solvent and pH.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula (C₉H₈F₃NO₂) with high accuracy. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide further structural confirmation.

Expected Fragmentation Pathways:

Common fragmentation pathways for amino acids include the loss of water (H₂O) and the carboxyl group (COOH) from the molecular ion. Cleavage of the Cα-Cβ bond is also a characteristic fragmentation pathway.[6][7][8][9] The presence of the trifluorobenzyl moiety will lead to characteristic fragment ions.

Fragmentation Analysis Flowchart:

Caption: A simplified representation of potential fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (R)-2,4,5-Trifluorophenylalanine will show characteristic absorption bands for the amine, carboxylic acid, and aromatic C-F bonds.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3000-3300 | N-H stretch | Primary amine |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| 1000-1400 | C-F stretch | Aryl fluoride |

Chiral Chromatography for Enantiomeric Purity

Ensuring the enantiomeric purity of (R)-2,4,5-Trifluorophenylalanine is of utmost importance for its use in pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Convergence Chromatography (UPC²) are the methods of choice for this analysis. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Method Development Considerations:

The selection of the appropriate chiral stationary phase is crucial for achieving a successful separation. For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective.[10][11][12][13] The mobile phase composition, typically a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol) with additives (like trifluoroacetic acid or diethylamine), needs to be optimized to achieve good resolution and peak shape.

Experimental Protocol: Chiral HPLC (Illustrative)

-

Column: A chiral column, for example, a teicoplanin-based CSP.

-

Mobile Phase: A mixture of acetonitrile and water, or a non-polar solvent/alcohol mixture, with appropriate additives.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Controlled, often at room temperature.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The sample is injected onto the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Absolute Stereochemistry Confirmation: The Role of X-ray Crystallography

While chiral chromatography can confirm enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be generated, revealing the precise spatial arrangement of the atoms. This technique provides unambiguous proof of the (R) configuration at the α-carbon. However, obtaining a single crystal of sufficient quality for X-ray diffraction can be a challenging step. To date, a public-domain crystal structure for (R)-2,4,5-Trifluorophenylalanine has not been identified.

Conclusion: A Validated Approach to Structure Elucidation

The comprehensive structural elucidation of (R)-2,4,5-Trifluorophenylalanine requires a synergistic application of modern analytical techniques. Through the strategic use of NMR spectroscopy for detailed structural mapping, mass spectrometry for molecular weight and fragmentation analysis, FTIR for functional group identification, and chiral chromatography for enantiomeric purity assessment, a complete and validated characterization of this critical pharmaceutical building block can be achieved. Each technique provides a unique and complementary piece of the structural puzzle, and together they form a self-validating system that ensures the identity, purity, and stereochemical integrity of the molecule. This rigorous analytical approach is fundamental to the development of safe and effective medicines for patients worldwide.

References

-

Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

ResearchGate. (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Semantic Scholar. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]

-

ResearchGate. (n.d.). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances based on (a).... [Link]

-

LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

ResearchGate. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

National Center for Biotechnology Information. (n.d.). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

ResearchGate. (n.d.). (PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. [Link]

-

Loughborough University. (2019). Single Crystal X-ray Crystallographic Data in CIF format. [Link]

-

Takeda. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]

-

The Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

-

Royal Society of Chemistry. (n.d.). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. [Link]

-

YouTube. (2016). Mass Spectral Fragmentation Pathways. [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. [Link]

-

ETH Zurich Research Collection. (n.d.). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

ResearchGate. (n.d.). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. [Link]

-

ResearchGate. (2015). (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

University of Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

ResearchGate. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. [Link]

-

ResearchGate. (n.d.). Fragmentation tree of phenylalanine computed from tandem MS data. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,5-Trifluoro-L-phenylalanine | C9H8F3NO2 | CID 2762263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

An In-Depth Technical Guide to (R)-2,4,5-Trifluorophenylalanine (CAS Number: 749847-57-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(R)-2,4,5-Trifluorophenylalanine is a non-canonical, fluorinated aromatic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its unique structural and physicochemical properties, imparted by the trifluorinated phenyl ring, make it a valuable building block for synthesizing high-value pharmaceutical compounds. This guide provides a comprehensive technical overview of (R)-2,4,5-Trifluorophenylalanine, including its synthesis, analytical characterization, biological significance, and applications, with a particular focus on its role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][] The carbon-fluorine bond is exceptionally strong, leading to increased metabolic stability. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and enhance binding affinity to biological targets.[3][]

(R)-2,4,5-Trifluorophenylalanine exemplifies the benefits of this strategy. As a chiral building block, it provides the stereochemical specificity crucial for interacting with biological systems. The trifluorinated phenyl ring, in particular, has been shown to be a key pharmacophore in a number of successful drugs.

Physicochemical and Structural Properties

(R)-2,4,5-Trifluorophenylalanine is a white to off-white crystalline powder.[] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 749847-57-2 | [5] |

| Molecular Formula | C₉H₈F₃NO₂ | [][6] |

| Molecular Weight | 219.16 g/mol | [][6] |

| Melting Point | 230-235 °C | [] |

| Boiling Point | 304.1°C at 760 mmHg | [] |

| Density | 1.46 g/cm³ | [] |

| Computed logP | -1.1 | [6] |

| IUPAC Name | (2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | [6] |

| Synonyms | H-D-Phe(2,4,5-F3)-OH | [] |

| Storage | 2-8 °C | [] |

Synthesis of (R)-2,4,5-Trifluorophenylalanine

The asymmetric synthesis of (R)-2,4,5-Trifluorophenylalanine is a critical step in its utilization for pharmaceutical applications. Several synthetic strategies have been developed, with a focus on achieving high enantiomeric purity.

Chemo-enzymatic Synthesis

Chemo-enzymatic routes are attractive due to their high selectivity and milder reaction conditions.[7] One approach involves the use of a transaminase enzyme to stereoselectively aminate a keto-acid precursor.[7]

Caption: Chemo-enzymatic synthesis of (R)-2,4,5-Trifluorophenylalanine.

A detailed protocol for a similar enzymatic synthesis of a fluorinated D-phenylalanine derivative has been described, involving a D-amino acid transaminase (DAAT) for the key stereoselective amination step.[1] The process typically starts from the corresponding aldehyde, which is converted to the keto-acid precursor through chemical methods before the enzymatic conversion.[7]

Asymmetric Chemical Synthesis: The Schöllkopf Method

A well-established method for the asymmetric synthesis of α-amino acids is the Schöllkopf method, which utilizes a chiral auxiliary. The synthesis of (R)-2,4,5-Trifluorophenylalanine can be achieved via alkylation of the Schöllkopf reagent, (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, with 2,4,5-trifluorobenzyl bromide.[8]

Caption: Schöllkopf synthesis of (R)-2,4,5-Trifluorophenylalanine.

Experimental Protocol Outline (based on the Schöllkopf method[8]):

-

Alkylation: The Schöllkopf reagent is deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) in an inert solvent like tetrahydrofuran (THF). 2,4,5-Trifluorobenzyl bromide is then added, and the reaction is allowed to proceed to form the alkylated intermediate.

-

Hydrolysis of the Auxiliary: The chiral auxiliary is removed by mild acidic hydrolysis (e.g., with trifluoroacetic acid) to yield the methyl ester of the desired amino acid.

-

Protection (Optional): The resulting amino acid ester can be protected, for example, with a Boc group using di-tert-butyl dicarbonate (Boc₂O).[9]

-

Ester Hydrolysis: The methyl ester is then hydrolyzed under basic conditions (e.g., with lithium hydroxide in a methanol/water mixture) to afford the final (R)-2,4,5-Trifluorophenylalanine.[10]

-

Purification: The final product is typically purified by recrystallization or chromatography.

Analytical Characterization

Ensuring the chemical and enantiomeric purity of (R)-2,4,5-Trifluorophenylalanine is paramount for its use in drug development. A combination of analytical techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment in the molecule.

-

¹³C NMR: Characterizes the carbon skeleton.

-

¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The ¹⁹F NMR spectrum of 2,4,5-trifluorophenylalanine shows distinct resonances for each of the three fluorine atoms on the phenyl ring, with characteristic J-coupling constants.[11] The chemical shifts and coupling patterns are sensitive to the electronic environment and can be used to confirm the substitution pattern.[11]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of (R)-2,4,5-Trifluorophenylalanine.[12][13]

Typical Chiral HPLC Method Parameters:

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are commonly used for the separation of amino acid enantiomers.[13][14]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is often used for normal-phase separations.[14] For reversed-phase separations on macrocyclic glycopeptide columns, a mixture of water, an organic modifier (e.g., methanol or acetonitrile), and an acidic or basic additive to control ionization is employed.[15]

-

Detection: UV detection is typically used, monitoring at a wavelength where the phenyl ring absorbs (around 260-280 nm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of (R)-2,4,5-Trifluorophenylalanine and to elucidate its structure.[16] Electrospray ionization (ESI) is a common technique for analyzing amino acids.[17] The presence of halogen atoms can sometimes be inferred from the isotopic pattern in the mass spectrum, although this is more pronounced for chlorine and bromine than for fluorine.[18]

Biological Significance and Applications in Drug Development

The primary application of (R)-2,4,5-Trifluorophenylalanine is as a key chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs.[8]

DPP-4 Inhibitors: A Mechanistic Overview

DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.

The Role of (R)-2,4,5-Trifluorophenylalanine in DPP-4 Inhibition

(R)-2,4,5-Trifluorophenylalanine is a constituent of several potent DPP-4 inhibitors, including Sitagliptin and Evogliptin.[8] The trifluorophenyl moiety of these inhibitors plays a critical role in their binding to the DPP-4 enzyme.

Caption: Binding of a DPP-4 inhibitor containing a trifluorophenyl moiety to the active site.

Structural studies have shown that the trifluorophenyl group of sitagliptin binds to the hydrophobic S1 subsite of the DPP-4 active site. This interaction is crucial for the high potency and selectivity of the inhibitor.

Broader Applications in Peptide and Medicinal Chemistry

Beyond DPP-4 inhibitors, fluorinated amino acids like (R)-2,4,5-Trifluorophenylalanine are valuable tools in peptide design and broader medicinal chemistry.[][19] Their incorporation into peptides can:

-

Enhance Metabolic Stability: The strong C-F bond can protect against enzymatic degradation.[20]

-

Modulate Conformation: The steric and electronic properties of fluorine can influence the secondary structure of peptides.[]

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets.[3]

-

Serve as NMR Probes: The ¹⁹F nucleus is an excellent probe for studying protein structure and dynamics due to its high sensitivity and the absence of a natural fluorine background in biological systems.[21]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Ensure adequate ventilation to avoid dust formation and inhalation.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

(R)-2,4,5-Trifluorophenylalanine is a strategically important chiral building block in modern drug discovery and development. Its trifluorinated phenyl ring imparts desirable physicochemical and pharmacological properties, most notably demonstrated by its crucial role in the efficacy of DPP-4 inhibitors. The continued development of efficient and scalable synthetic routes to this and other fluorinated amino acids will undoubtedly fuel further innovation in medicinal chemistry, enabling the design of more stable, potent, and selective therapeutics.

References

A comprehensive list of references is available in the final section.

References

- Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry.

-

ResearchGate. (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin | Request PDF. Retrieved from [Link]

-

. (n.d.). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery.

- Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). Fluorinated Amino Acids in Drug Design: The Role of Fmoc-D-3-F-Phenylalanine.

- Spicer, C. D., & Davis, B. G. (2014). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Marine drugs.

- Lee, Y. G., et al. (2021).

-

ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated.... Retrieved from [Link]

- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

- Nieto-Domínguez, M., et al. (2023). High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European journal of medicinal chemistry.

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

- Accetta, A., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications.

- Nieto-Domínguez, M., et al. (2023). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.

- BenchChem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.

- Hroboňová, K., et al. (2016).

-

ResearchGate. (n.d.). HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-L-2,4,5-Trifluorophenylalanine: A Key Building Block for Synthesis.

- Al-Masoudi, N. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

- Accetta, A., et al. (2021).

- Chemistry LibreTexts. (2023, August 29).

- FooDB. (2010, April 8). Showing Compound (±)-Phenylalanine (FDB013245).

- Garg, P. K., et al. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester.

- Nieto-Domínguez, M., et al. (2023).

-

PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances based on (a).... Retrieved from [Link]

- Rodriguez, K. G., et al. (2021). Fluorinated peptide biomaterials.

- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.

-

ResearchGate. (n.d.). List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013.. Retrieved from [Link]

- El-Fakharany, E. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances.

Sources

- 1. re.public.polimi.it [re.public.polimi.it]

- 3. nbinno.com [nbinno.com]

- 5. L-2,4,5-Trifluorophenylalanine | CymitQuimica [cymitquimica.com]

- 6. 2,4,5-Trifluoro-L-phenylalanine | C9H8F3NO2 | CID 2762263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 10. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 17. Genome mining for the discovery of peptide halogenases and their biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Advances in Fluorinated Amino Acids - Enamine [enamine.net]

- 20. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2,4,5-Trifluorophenylalanine molecular weight and formula

An In-Depth Technical Guide to (R)-2,4,5-Trifluorophenylalanine: A Cornerstone for Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds represents a paradigm shift in drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are leveraged to enhance critical pharmaceutical attributes such as metabolic stability, binding affinity, and bioavailability.[1] Among the class of fluorinated building blocks, non-proteinogenic amino acids have emerged as particularly valuable. This guide provides a comprehensive technical overview of (R)-2,4,5-Trifluorophenylalanine, a chiral amino acid that has become a cornerstone in the synthesis of leading-edge therapeutics, most notably in the management of type 2 diabetes.

This document will delve into the fundamental physicochemical properties of this compound, explore its synthesis, detail its analytical characterization, and illuminate its pivotal role in the mechanism of action of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Core Molecular and Physicochemical Profile

(R)-2,4,5-Trifluorophenylalanine is a derivative of the essential amino acid phenylalanine, distinguished by the substitution of three hydrogen atoms on the phenyl ring with fluorine atoms at the 2, 4, and 5 positions. The "(R)" designation specifies the stereochemistry at the α-carbon, which is crucial for its biological application.

While the (S)-enantiomer (L-form) is more commonly documented in supplier catalogs, the (R)-enantiomer (D-form) is the critical precursor for the synthesis of important pharmaceuticals like Sitagliptin.[2] The fundamental properties of both enantiomers are identical in magnitude, differing only in the direction of their optical rotation.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈F₃NO₂ | [1][3][4] |

| Molecular Weight | 219.16 g/mol | [1][3][4] |

| IUPAC Name | (2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | (Based on[4]) |

| Appearance | White to off-white powder | [1] |

| Melting Point | 230 - 235 °C (for L-enantiomer) | [1] |

| Storage Temperature | 2 - 8 °C | [1] |

| CAS Number | 749847-57-2 ((S)-enantiomer) | [1][3][4][5] |

| 1260002-73-0 (unspecified stereochemistry) |

Note: The physical properties listed, such as melting point and specific optical rotation, are typically reported for the more common (S)-enantiomer. The (R)-enantiomer is expected to have an identical melting point and a specific rotation of equal magnitude but opposite sign.

Synthesis and Stereoselective Control

The synthesis of (R)-2,4,5-Trifluorophenylalanine is a significant challenge in synthetic organic chemistry, where control of stereochemistry is paramount. Its primary application as a precursor to the antidiabetic drug Sitagliptin has driven the development of several innovative synthetic routes, including chemo-enzymatic methods that offer high stereoselectivity and greener reaction profiles.[2]

Conceptual Synthesis Workflow (Chemo-enzymatic Approach)

A common strategy begins with a non-chiral precursor, 2,4,5-trifluorobenzaldehyde, and utilizes enzymes to establish the critical (R)-stereocenter. This approach avoids the use of expensive and often wasteful chiral auxiliaries.

Caption: A generalized chemo-enzymatic workflow for synthesizing the target (R)-amino acid.

Exemplary Protocol: Biocatalytic Retrosynthesis Insight

One of the advanced routes involves the use of enzymes like transaminases or reductive animases.

-

Precursor Synthesis: 2,4,5-Trifluorophenylacetic acid is synthesized from starting materials like 1,2,4-trifluorobenzene.[6] This acid is then converted into a prochiral ketone intermediate.

-

Stereoselective Amination: A key biocatalytic step employs an (R)-selective transaminase enzyme. This enzyme transfers an amino group from a donor molecule (like isopropylamine) to the ketone, establishing the desired (R)-stereochemistry at the α-carbon with very high enantiomeric excess (>99% ee).

-

Hydrolysis & Isolation: The resulting product is then hydrolyzed under acidic or basic conditions to yield the final amino acid, which is isolated and purified through standard techniques like crystallization.

The causality for choosing a biocatalytic route is compelling: it provides exceptional stereocontrol under mild, aqueous conditions, significantly reducing the environmental impact compared to traditional methods that may require cryogenic temperatures, heavy metal catalysts, or stoichiometric chiral auxiliaries.[2]

Spectroscopic Characterization: The ¹⁹F NMR Signature

The trifluorinated phenyl ring provides a unique and powerful analytical handle for characterization, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[7] Its large chemical shift dispersion (~800 ppm) means that the signals from the three distinct fluorine atoms on the phenyl ring are typically well-resolved and highly sensitive to their electronic environment.[7][8]

¹⁹F NMR Analysis Protocol

-

Sample Preparation: Dissolve 5-10 mg of (R)-2,4,5-Trifluorophenylalanine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a multinuclear probe. Set the spectrometer to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).

-

Data Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. If proton coupling is not desired, a proton-decoupled pulse sequence can be used to simplify the spectrum, yielding three sharp singlets.

-

Spectral Interpretation:

-

The spectrum will show three distinct signals, one for each fluorine atom (F2, F4, F5).

-

The chemical shifts are highly informative. In aromatic systems, these typically appear in a range of +80 to +170 ppm relative to a CFCl₃ standard.[9]

-

In a proton-coupled spectrum, the signals will exhibit splitting patterns (J-coupling) due to coupling with adjacent protons and other fluorine atoms, confirming their relative positions on the ring.[10] This provides a self-validating system for structural confirmation.

-

Caption: Logical workflow for structural validation using ¹⁹F NMR spectroscopy.

Application in Drug Development: The Case of DPP-4 Inhibitors

The primary and most impactful application of (R)-2,4,5-Trifluorophenylalanine is as a key chiral building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[11]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12][13] These hormones are released after a meal and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[14][15]

By inhibiting DPP-4, drugs like Sitagliptin prolong the action of active GLP-1 and GIP. This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, ultimately lowering blood glucose levels in patients with type 2 diabetes.[11][16]

Caption: Mechanism of action for DPP-4 inhibitors like Sitagliptin in glucose regulation.

The Role of the Trifluorophenyl Moiety

The choice of the 2,4,5-trifluorophenyl group is not arbitrary. It serves several critical functions within the drug molecule:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes in the liver, increasing the drug's half-life and duration of action.[1]

-

Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the electronics of the phenyl ring, potentially forming favorable interactions (such as dipole-dipole or π-stacking) within the active site of the DPP-4 enzyme, thereby enhancing binding potency.

-

Conformational Lock: The specific substitution pattern can influence the preferred conformation of the molecule, "locking" it into a shape that is optimal for binding to the enzyme's active site.

The synthesis of Sitagliptin involves coupling a derivative of (R)-2,4,5-Trifluorophenylalanine with a second key fragment, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][6]triazolo[4,3-a]pyrazine.[17] The precise (R)-stereochemistry of the amino acid is essential for the final drug's efficacy and safety.

References

-

Mei, H., Han, J., & Fustero, S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 941–987. Available at: [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 21, 2026, from [Link]

-

Kim, D. (2010). Discovery of DPP-4 Inhibitors as Antidiabetic Agents. NEDMDG. Available at: [Link]

-

Contente, M. L., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(23), 6296-6301. Available at: [Link]

-

Luck, L. A., & Johnson, C. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573–2576. Available at: [Link]

-

Contente, M. L., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. IRIS . Available at: [Link]

-

ResearchGate. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). WO2010131025A1 - Sitagliptin synthesis.

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved January 21, 2026, from [Link]

-

Frontiers in Endocrinology. (2020). Clinical Use of DPP-4 Inhibitors. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved January 21, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. Retrieved January 21, 2026, from [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved January 21, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. re.public.polimi.it [re.public.polimi.it]

- 3. L-2,4,5-Trifluorophenylalanine | CymitQuimica [cymitquimica.com]

- 4. 2,4,5-Trifluoro-L-phenylalanine | C9H8F3NO2 | CID 2762263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 12. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nedmdg.org [nedmdg.org]

- 15. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 16. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of (R)-2,4,5-Trifluorophenylalanine

Introduction: The Significance of (R)-2,4,5-Trifluorophenylalanine in Modern Drug Discovery

(R)-2,4,5-Trifluorophenylalanine is a non-canonical amino acid of significant interest in the pharmaceutical industry. Its incorporation into drug candidates can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. Notably, this fluorinated amino acid is a critical building block in the synthesis of prominent antidiabetic drugs, including Sitagliptin and Evogliptin, which are dipeptidyl peptidase-4 (DPP-4) inhibitors. The precise stereochemistry and high enantiomeric purity of (R)-2,4,5-Trifluorophenylalanine are paramount for the efficacy and safety of these therapeutics, necessitating robust and highly selective synthetic methodologies.

This technical guide provides a comprehensive overview of the primary synthetic routes to (R)-2,4,5-Trifluorophenylalanine, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of asymmetric hydrogenation, the application of chiral auxiliaries, and innovative biocatalytic methods. Each section will not only detail the experimental protocols but also explore the underlying mechanistic principles that govern the stereochemical outcome, thereby providing a deeper understanding of the synthetic choices.

Comparative Analysis of Key Synthetic Strategies

The synthesis of (R)-2,4,5-Trifluorophenylalanine can be broadly categorized into three main approaches: asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and biocatalysis. The choice of a particular route is often dictated by factors such as scalability, cost-effectiveness, and the desired level of enantiopurity.

| Synthetic Strategy | Key Transformation | Typical Starting Materials | Common Catalysts/Reagents | Typical Yield (%) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral enamine or α-amidoacrylate | 2,4,5-Trifluorobenzaldehyde, N-protected glycine derivatives | Chiral Rhodium or Ruthenium phosphine complexes (e.g., Rh-DIPAMP, Ru-BINAP) | 70-95% | >95% | High efficiency and enantioselectivity, suitable for large-scale production. | Requires high-pressure hydrogenation equipment, catalyst cost can be high. |

| Chiral Auxiliary Method (Schöllkopf) | Diastereoselective alkylation of a chiral glycine equivalent | 2,4,5-Trifluorobenzyl bromide, Schöllkopf auxiliary (from L-valine and glycine) | Strong base (e.g., n-BuLi), electrophile | 60-80% | >98% (de) | High diastereoselectivity, reliable for laboratory-scale synthesis. | Stoichiometric use of the chiral auxiliary, requires additional steps for auxiliary removal. |

| Biocatalysis (Transamination) | Enantioselective amination of a keto acid | 2,4,5-Trifluorophenylpyruvic acid | Transaminase (ω-TA), amine donor (e.g., isopropylamine) | 85-99% | >99% | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability can be a concern, substrate scope may be limited. |

Asymmetric Hydrogenation: A Powerful Approach for Enantioselective Synthesis

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the direct formation of chiral centers with high enantioselectivity. In the context of (R)-2,4,5-Trifluorophenylalanine synthesis, this typically involves the reduction of a prochiral enamine or a dehydroamino acid precursor.

Causality Behind Experimental Choices

The success of asymmetric hydrogenation hinges on the selection of the chiral catalyst, which is typically a transition metal complex (often rhodium or ruthenium) with a chiral phosphine ligand. The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral substrate. The choice of ligand is critical and is often determined through screening, with ligands like DuPhos, BINAP, and Josiphos being common choices. The solvent and pressure can also influence the reaction's efficiency and selectivity.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamine Precursor

This protocol describes the synthesis of N-Boc-(R)-2,4,5-Trifluorophenylalanine via the asymmetric hydrogenation of an enamine precursor.

Step 1: Synthesis of the Enamine Precursor

-

To a solution of 2,4,5-trifluorobenzaldehyde (1.0 eq) in methanol is added a solution of N-Boc-α-phosphonoglycine trimethyl ester (1.1 eq) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

-

The reaction mixture is stirred at room temperature for 12-16 hours until the reaction is complete, as monitored by TLC or LC-MS.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude enamine precursor, which can be used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, the enamine precursor (1.0 eq) is dissolved in a degassed solvent such as methanol.

-

A chiral rhodium catalyst, for example, [Rh(COD)2]BF4 with a chiral bisphosphine ligand like (R,R)-Me-DuPhos (0.01-0.05 eq), is added under an inert atmosphere.

-

The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm).

-

The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

-

After the reaction is complete, the reactor is carefully depressurized, and the solvent is removed in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford N-Boc-(R)-2,4,5-Trifluorophenylalanine methyl ester.

Step 3: Hydrolysis

-

The N-Boc protected methyl ester is dissolved in a mixture of methanol and water.

-

An excess of lithium hydroxide (LiOH) (2-3 eq) is added, and the mixture is stirred at room temperature until the hydrolysis is complete.

-

The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 2-3 with a dilute acid (e.g., 1 M HCl).

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield N-Boc-(R)-2,4,5-Trifluorophenylalanine.

Mechanistic Insight: The Catalytic Cycle of Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamines generally proceeds through a series of well-defined steps involving the coordination of the substrate to the chiral catalyst, oxidative addition of hydrogen, migratory insertion, and reductive elimination to release the chiral product and regenerate the catalyst.

Caption: Catalytic cycle of Rh-catalyzed asymmetric hydrogenation.

The Schöllkopf Chiral Auxiliary Method: A Diastereoselective Approach

The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. The Schöllkopf method employs a chiral bis-lactim ether, derived from L-valine and glycine, as a chiral glycine enolate equivalent. Alkylation of this auxiliary with an electrophile, such as 2,4,5-trifluorobenzyl bromide, proceeds with high diastereoselectivity.[1]

Causality Behind Experimental Choices

The stereochemical outcome of the Schöllkopf synthesis is dictated by the steric bulk of the isopropyl group on the valine-derived auxiliary. This group effectively blocks one face of the planar enolate, forcing the incoming electrophile to attack from the opposite, less hindered face. This results in the preferential formation of one diastereomer. The choice of a strong, non-nucleophilic base like n-butyllithium is crucial for the quantitative formation of the enolate at low temperatures, minimizing side reactions.

Experimental Protocol: Schöllkopf Synthesis

Step 1: Preparation of the Schöllkopf Auxiliary

The (S)- or (R)-Schöllkopf auxiliary, (3S)-2,5-dimethoxy-3-isopropyl-3,6-dihydropyrazine, is prepared from L- or D-valine and glycine anhydride, followed by O-methylation with trimethyloxonium tetrafluoroborate.[1]

Step 2: Diastereoselective Alkylation

-

The Schöllkopf auxiliary (1.0 eq) is dissolved in a dry aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere and cooled to -78 °C.

-

A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the lithiated enolate.

-

A solution of 2,4,5-trifluorobenzyl bromide (1.2 eq) in dry THF is then added slowly to the reaction mixture.

-

The reaction is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the alkylated bis-lactim ether.

Step 3: Hydrolysis and Product Isolation

-

The purified alkylated auxiliary is hydrolyzed with a dilute acid (e.g., 0.1 M HCl) at room temperature for 24-48 hours.

-

The aqueous solution is washed with an organic solvent to remove the valine methyl ester by-product.

-

The aqueous layer, containing the desired (R)-2,4,5-trifluorophenylalanine methyl ester, is then carefully neutralized and the product is extracted.

-

Subsequent hydrolysis of the methyl ester as described in the previous section yields the final product.

Caption: Workflow of the Schöllkopf chiral auxiliary method.

Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules. Enzymes, such as transaminases, can catalyze reactions with exceptional stereo- and regioselectivity under mild, aqueous conditions.

Causality Behind Experimental Choices

Transaminases catalyze the transfer of an amino group from an amine donor to a keto acceptor. The high enantioselectivity of this reaction is a result of the precisely shaped active site of the enzyme, which can differentiate between the two prochiral faces of the keto acid substrate. The choice of the specific transaminase is crucial and is often guided by screening a library of enzymes to find one with high activity and selectivity for the target substrate. The use of an inexpensive amine donor, such as isopropylamine, and a cofactor regeneration system can make the process more economically viable.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

Step 1: Preparation of the Reaction Mixture

-

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve 2,4,5-trifluorophenylpyruvic acid (1.0 eq).

-

Add the amine donor, such as isopropylamine (5-10 eq), and pyridoxal 5'-phosphate (PLP) cofactor (a catalytic amount).

-

Add the selected transaminase enzyme (either as a purified enzyme or as whole cells).

Step 2: Biocatalytic Reaction

-

The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

-

The progress of the reaction is monitored by HPLC by measuring the formation of the product and the consumption of the keto acid.

Step 3: Product Isolation

-

Once the reaction is complete, the enzyme is removed by centrifugation or filtration.

-

The pH of the supernatant is adjusted to the isoelectric point of the amino acid to induce precipitation.

-

The precipitated (R)-2,4,5-Trifluorophenylalanine is collected by filtration, washed with cold water, and dried.

Mechanistic Insight: The Ping-Pong Mechanism of Transaminases

Transaminases operate via a "ping-pong" mechanism, where the enzyme exists in two forms: the PLP-bound form and the pyridoxamine-5'-phosphate (PMP)-bound form.

Caption: Simplified 'ping-pong' mechanism of a transaminase.

Conclusion and Future Outlook

The synthesis of enantiomerically pure (R)-2,4,5-Trifluorophenylalanine is a critical step in the production of important pharmaceuticals. Asymmetric hydrogenation, the Schöllkopf chiral auxiliary method, and biocatalysis each offer viable and effective routes to this valuable building block. While asymmetric hydrogenation is well-suited for large-scale industrial production, the mild reaction conditions and exceptional selectivity of biocatalytic methods are making them increasingly attractive. The choice of synthetic strategy will ultimately depend on the specific requirements of the project, including scale, cost, and available resources. Future research in this area will likely focus on the development of more active and robust catalysts for asymmetric hydrogenation and the discovery and engineering of novel enzymes with broader substrate scopes and improved process stability.

References

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

-

Contente, M. L., & Molinari, F. (2020). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 22(21), 7293-7299. [Link]

-

Hughes, D. L. (2010). A review of the rhodium-catalyzed asymmetric hydrogenation of enamides. Organic Process Research & Development, 14(1), 19-27. [Link]

-

Török, B., & London, G. (2014). Enantioselective Synthesis of a Chiral Fluoropiperidine via Asymmetric Hydrogenation of a Vinyl Fluoride. Organic Letters, 16(16), 4244–4247. [Link]

-

Savile, C. K., Jan, M., et al. (2010). Biocatalytic asymmetric synthesis of a sitagliptin intermediate. Science, 329(5989), 305-309. [Link]

-

Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. National Center for Biotechnology Information. [Link]

Sources

(R)-2,4,5-Trifluorophenylalanine as a phenylalanine analog

(R)-2,4,5-Trifluorophenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Abstract